molecular formula C8H14N2O B13539856 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one

1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one

Cat. No.: B13539856
M. Wt: 154.21 g/mol
InChI Key: DSMNEECELZBYJO-UHFFFAOYSA-N
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Description

1-(2-Amino-7-azabicyclo[221]heptan-7-yl)ethan-1-one is a bicyclic compound featuring an azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation to form oxoammonium ions, which can then participate in redox reactions . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one is unique due to its specific substitution pattern and potential for further functionalization. Its ability to undergo a variety of chemical reactions and its structural similarity to bioactive compounds make it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-amino-7-azabicyclo[2.2.1]heptan-7-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-5(11)10-6-2-3-8(10)7(9)4-6/h6-8H,2-4,9H2,1H3

InChI Key

DSMNEECELZBYJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCC1C(C2)N

Origin of Product

United States

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